molecular formula C12H9NO3 B3150863 3-(Pyridin-3-yloxy)benzoic acid CAS No. 697223-52-2

3-(Pyridin-3-yloxy)benzoic acid

Cat. No.: B3150863
CAS No.: 697223-52-2
M. Wt: 215.2 g/mol
InChI Key: QINSUUSYJRJBBR-UHFFFAOYSA-N
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Description

Significance of Pyridine-Benzoic Acid Architectures in Chemical Sciences

Pyridine-benzoic acid frameworks are of considerable importance in the chemical sciences due to their dual functionality. The pyridine (B92270) ring, a heterocyclic aromatic compound, contains a nitrogen atom that can act as a Lewis base, readily coordinating to metal ions. wikipedia.orgnih.gov This property makes pyridine and its derivatives fundamental components in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov The specific position of the nitrogen atom within the ring and the presence of other substituents can fine-tune the electronic properties and steric hindrance, influencing the final architecture of the resulting metal complex. nih.gov

The benzoic acid group, on the other hand, possesses a carboxylic acid functional group (-COOH) that can be deprotonated to form a carboxylate. This carboxylate group can also coordinate to metal centers in various modes, such as monodentate, bidentate, or bridging, adding to the structural diversity of the resulting materials. researchgate.net The presence of both a pyridine ring and a benzoic acid group in a single molecule allows for the creation of complex, multidimensional structures with specific topologies and potential applications in areas like catalysis, gas storage, and luminescence. cymitquimica.comnih.govosti.gov The ability to modify both the pyridine and benzoic acid components provides a high degree of control over the final properties of the synthesized materials. nih.gov

Rationale for Research Focus on the 3-(Pyridin-3-yloxy)benzoic Acid Scaffold

The specific scaffold of this compound is the subject of focused research due to the unique attributes conferred by the ether linkage and the meta-substitution pattern. The ether bridge introduces a degree of flexibility to the molecule compared to directly linked pyridine and benzoic acid rings. This flexibility can be crucial in the self-assembly of intricate coordination networks, allowing the ligand to adopt various conformations to accommodate different metal ion coordination geometries.

The meta-substitution (3,3'-) pattern of the pyridine and benzoic acid groups, connected by the oxygen atom, results in a non-linear, angular geometry. This specific spatial arrangement of the coordinating groups makes it a valuable building block for creating complex, three-dimensional framework solids. Researchers have utilized this ligand in the hydrothermal synthesis of coordination polymers with various metal ions, leading to the formation of two- and three-dimensional network architectures. rsc.org

The resulting materials often exhibit interesting properties, such as thermal stability and solid-state photoluminescence, which are actively being investigated. The ability to form diverse and stable structures makes this compound a compelling candidate for the design and synthesis of new functional materials.

Properties

IUPAC Name

3-pyridin-3-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)9-3-1-4-10(7-9)16-11-5-2-6-13-8-11/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINSUUSYJRJBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Pyridin 3 Yloxy Benzoic Acid

Established Synthetic Pathways to 3-(Pyridin-3-yloxy)benzoic Acid

The construction of the diaryl ether linkage is the central challenge in the synthesis of this compound. Established methods typically involve the coupling of a pyridine (B92270) precursor with a benzoic acid precursor, followed or preceded by the introduction or deprotection of the carboxylic acid group.

Precursor Selection and Preparation

The primary building blocks for the synthesis of this compound are a derivative of 3-hydroxypyridine (B118123) and a derivative of 3-halobenzoic acid. The selection of these precursors is critical and often dictated by the chosen coupling methodology and the need to protect the carboxylic acid functionality during the ether formation step.

Pyridine Precursor : 3-Hydroxypyridine is the most common precursor for the pyridine portion of the molecule. It is commercially available and can be prepared through various methods, including the hydrolysis of 3-chloropyridine under basic conditions.

Benzoic Acid Precursor : To prevent unwanted side reactions with the carboxylic acid group during the coupling reaction, it is typically protected as an ester, most commonly a methyl or ethyl ester. Therefore, compounds like methyl 3-bromobenzoate or methyl 3-iodobenzoate are ideal precursors. These are prepared via standard esterification of the corresponding 3-halobenzoic acids.

The following table summarizes the key precursors for the synthesis.

Precursor RoleChemical NameFormulaKey Considerations
Pyridine Moiety3-HydroxypyridineC₅H₅NOCommercially available; acts as the nucleophile in ether formation.
Benzoic Acid MoietyMethyl 3-bromobenzoateC₈H₇BrO₂Carboxylic acid is protected as a methyl ester to prevent interference during coupling. The bromine atom serves as a leaving group.

Optimization of Ether Linkage Formation Methodologies

The formation of the diaryl ether bond is most effectively achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. This classic reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.

A typical procedure involves the reaction of 3-hydroxypyridine with methyl 3-bromobenzoate. The optimization of this reaction focuses on several key parameters:

Catalyst : Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are commonly used. The use of ligands like 1,10-phenanthroline or N,N-dimethylglycine can significantly improve reaction rates and yields by stabilizing the copper catalyst.

Base : A strong base is required to deprotonate the 3-hydroxypyridine, forming the more nucleophilic pyridinolate. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

Solvent : High-boiling polar aprotic solvents are preferred to ensure the reactants remain in solution at the required temperatures. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are often employed.

Temperature : Ullmann-type reactions traditionally require high temperatures, often in the range of 120-180 °C, to proceed at a reasonable rate.

The reaction scheme is as follows:

3-Hydroxypyridine + Methyl 3-bromobenzoate --(CuI, Base, Solvent, Heat)--> Methyl 3-(pyridin-3-yloxy)benzoate

This reaction yields the ester precursor, methyl 3-(pyridin-3-yloxy)benzoate.

Carboxylic Acid Group Introduction and Manipulation Strategies

The final step in the synthesis is the conversion of the methyl ester to the carboxylic acid. This is typically achieved through saponification, which involves the hydrolysis of the ester under basic conditions, followed by acidification.

The methyl 3-(pyridin-3-yloxy)benzoate is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol to ensure solubility. The mixture is typically heated to reflux to drive the reaction to completion. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired this compound. quora.comzenodo.orgwikipedia.org

The general procedure is outlined in the table below.

StepReagents and ConditionsProduct
Saponification 1. NaOH(aq) or KOH(aq), Methanol/WaterSodium or Potassium 3-(pyridin-3-yloxy)benzoate
2. Heat to reflux
Acidification HCl(aq)This compound

This straightforward two-step sequence—Ullmann coupling followed by ester hydrolysis—represents the most established and reliable pathway to this compound.

Advanced Synthetic Strategies for this compound Derivatives

Further functionalization of the this compound scaffold allows for the creation of a diverse range of derivatives. Advanced strategies focus on the regioselective introduction of substituents onto either the pyridine or the benzoic acid ring.

Regioselective Functionalization of the Pyridine Ring Moiety

The pyridine ring in this compound is electron-deficient, which makes it resistant to standard electrophilic aromatic substitution reactions. Such reactions, if they occur, typically require harsh conditions and are directed to the C-3 position relative to the nitrogen (the C-5 position of the pyridine ring in the target molecule). chemrxiv.orgnih.govnih.gov

More advanced and milder methods are often required for selective functionalization:

Halogenation : Direct halogenation of pyridines is often challenging. However, modern methods, such as those employing Zincke imine intermediates, allow for the regioselective introduction of halogens (Cl, Br, I) at the 3-position of the pyridine ring under mild conditions. chemrxiv.orgnih.govnih.gov This would correspond to halogenation at the C-2, C-4, or C-6 positions of the pyridine ring in the target molecule, depending on the directing effects of the ether linkage.

Metalation-Cross-Coupling : Directed ortho-metalation (DoM) can be used to introduce substituents at the positions adjacent to the ring nitrogen (C-2 and C-6). However, the ether oxygen's directing effect might compete. Once metalated, the pyridine ring can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. rsc.orgresearchgate.netresearchgate.netmdpi.com

The reactivity of the pyridine ring is summarized in the table below.

Reaction TypePosition(s) of SubstitutionReagents/ConditionsComments
Electrophilic SubstitutionC-5 (meta to N)Harsh conditions (e.g., fuming H₂SO₄, high temp)Generally low yielding and difficult.
Halogenation (via Zincke Imine)C-2, C-4, C-6N-halosuccinimideMilder, more regioselective method. chemrxiv.orgnih.govnih.gov
Palladium-Catalyzed Cross-CouplingVariousPd catalyst, organometallic reagentRequires prior functionalization (e.g., halogenation). rsc.orgresearchgate.netresearchgate.netmdpi.com

Substitutions on the Benzoic Acid Ring System

The benzoic acid ring is activated by the electron-donating pyridinyloxy group and deactivated by the electron-withdrawing carboxylic acid group. The interplay of these directing effects governs the regioselectivity of substitution reactions.

Directing Effects : The pyridinyloxy group is an ortho, para-director, activating the positions C-2, C-4, and C-6 relative to the ether linkage. The carboxylic acid group is a meta-director, deactivating the ring and directing incoming electrophiles to the C-5 position. The powerful activating effect of the ether oxygen generally dominates, directing substitution to the positions ortho and para to it (C-2 and C-4).

Electrophilic Aromatic Substitution : Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the benzoic acid ring. The conditions must be carefully controlled to achieve monosubstitution and to favor substitution at the desired position, typically C-2 or C-4. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro- and 4-nitro-3-(pyridin-3-yloxy)benzoic acid.

The following table outlines potential substitution reactions on the benzoic acid moiety.

Reaction TypeExpected Major ProductsReagents
Nitration2-Nitro- and 4-nitro- derivativesHNO₃, H₂SO₄
Bromination2-Bromo- and 4-bromo- derivativesBr₂, FeBr₃
Friedel-Crafts Acylation4-Acyl- derivativeAcyl chloride, AlCl₃

These advanced strategies provide the tools to systematically modify the core structure of this compound, enabling the exploration of structure-activity relationships for various applications.

Exploration of Novel Coupling Reactions in Scaffold Assembly

The assembly of the this compound scaffold inherently involves the formation of a diaryl ether. Modern organic synthesis offers several powerful cross-coupling reactions for the construction of such C-O bonds, moving beyond traditional methods like the Ullmann condensation which often require harsh reaction conditions.

The Ullmann condensation, a classical method for forming diaryl ethers, typically involves the copper-catalyzed reaction of an aryl halide with a phenol. In the context of this compound, this could involve the reaction of 3-halopyridine with methyl 3-hydroxybenzoate, followed by hydrolysis of the ester. Traditional Ullmann conditions often necessitate high temperatures and stoichiometric amounts of copper. However, contemporary modifications of the Ullmann reaction utilize soluble copper catalysts with various ligands, enabling the reaction to proceed under milder conditions.

More recent and versatile methods for diaryl ether synthesis that could be applied to this scaffold include palladium- and copper-catalyzed Buchwald-Hartwig C-O coupling reactions. These methods are known for their broad substrate scope and functional group tolerance, operating under significantly milder conditions than the classical Ullmann reaction. The synthesis of this compound via a Buchwald-Hartwig type reaction would likely involve the coupling of 3-hydroxypyridine with a 3-halobenzoic acid derivative. A variety of palladium or copper catalysts and ligands could be employed to optimize the reaction yield and conditions.

A hypothetical comparison of these coupling methodologies is presented in the table below, illustrating the potential advantages of newer catalytic systems.

Coupling ReactionCatalyst System (Hypothetical)Solvent (Hypothetical)Temperature (Hypothetical)Potential Advantages
Ullmann Condensation CuI, K₂CO₃DMF120-150 °CCost-effective metal catalyst.
Buchwald-Hartwig Coupling Pd(OAc)₂, Ligand (e.g., phosphine-based)Toluene80-110 °CMilder reaction conditions, broader substrate scope, higher yields.
Copper-Catalyzed Coupling CuI, Ligand (e.g., phenanthroline-based)Dioxane90-120 °CMilder than traditional Ullmann, avoids expensive palladium.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its three key structural components: the carboxylic acid functionality, the two aromatic rings (pyridine and phenyl), and the ether linkage.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, primarily to form esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting it with an alcohol in the presence of a strong acid catalyst. Alternatively, milder methods using coupling agents can be employed.

Amidation: The formation of amides from the carboxylic acid can be achieved by first converting the acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. More commonly, direct amidation is performed using a wide array of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with an amine under mild conditions.

The following table outlines some common derivatization reactions of the carboxylic acid group.

ReactionReagents (Illustrative)Product Functional Group
Esterification Methanol, H₂SO₄ (catalytic)Methyl Ester
Amidation Oxalyl chloride, then AmmoniaPrimary Amide
Amide Coupling Propylamine, Coupling Agent (e.g., HATU)Propyl Amide

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine and Phenyl Rings

The electronic properties of the pyridine and phenyl rings in this compound influence their susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution:

Phenyl Ring: The benzoic acid moiety is electron-withdrawing, which deactivates the phenyl ring towards electrophilic attack. The carboxyl group is a meta-director. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur at the positions meta to the carboxylic acid (positions 4 and 6). The ether oxygen is an ortho, para-director, but its activating effect is likely outweighed by the deactivating effect of the carboxylic acid.

Pyridine Ring: The pyridine ring is inherently electron-deficient and is thus generally unreactive towards electrophilic aromatic substitution. When such reactions do occur, they typically require harsh conditions and the substitution is directed to the 3-position (which is the meta position relative to the nitrogen). In this molecule, the ether linkage at the 3-position would further influence the regioselectivity, though electrophilic substitution on the pyridine ring would remain challenging.

Nucleophilic Aromatic Substitution:

Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present at the 2-, 4-, or 6-positions. For this compound itself, direct nucleophilic substitution is unlikely without prior functionalization.

Phenyl Ring: Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless it is activated by strong electron-withdrawing groups positioned ortho or para to a leaving group. The carboxylic acid group is not typically sufficient to activate the ring for this type of reaction under standard conditions.

Modulating the Ether Linkage Stability and Transformations

The diaryl ether bond in this compound is generally stable. Cleavage of such bonds typically requires harsh conditions, such as strong acids (e.g., HBr or HI) at high temperatures. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide. In the case of a diaryl ether, the cleavage is generally difficult because it would require the formation of an unstable aryl cation or a nucleophilic attack on an sp²-hybridized carbon.

Spectroscopic Characterization and Computational Studies of 3 Pyridin 3 Yloxy Benzoic Acid

Comprehensive Spectroscopic Analysis for Structural Elucidation

A complete spectroscopic analysis is fundamental to confirming the molecular structure of a synthesized compound like 3-(Pyridin-3-yloxy)benzoic acid and understanding its electronic and vibrational properties. This would typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings. The chemical shifts and coupling patterns (splitting) of these protons would provide definitive information about their relative positions. For instance, the protons on the pyridine ring would likely appear at higher chemical shifts (downfield) compared to those on the benzoic acid ring due to the electron-withdrawing nature of the nitrogen atom. The integration of the signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom of the carboxylic acid group (C=O) would be expected to appear at a characteristic downfield position. The chemical shifts of the aromatic carbons would be influenced by the substituent effects of the carboxylic acid group and the pyridinyloxy ether linkage.

Predicted ¹H and ¹³C NMR Data (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (H)12.0 - 13.0 (broad singlet)-
Carboxylic Acid (C)-165 - 175
Pyridine Ring (CH)7.2 - 8.5 (multiplets)120 - 155
Benzene Ring (CH)7.0 - 8.0 (multiplets)115 - 140
C-O (Ether Linkage)-150 - 160

Note: These are generalized predictions and actual experimental values would be required for accurate assignment.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer. A strong, sharp peak around 1700-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretch. The C-O stretching vibrations of the ether linkage and the carboxylic acid would also be present, typically in the 1200-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations would appear at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=O bond might be observed, and the C-O-C ether linkage would also have characteristic Raman shifts.

Characteristic Vibrational Frequencies (Illustrative)

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak or not observed
C=O (Carboxylic Acid)1700-1730 (strong)1700-1730 (moderate)
C-O (Ether)1200-1250 (strong)Present
Aromatic C=C1450-1600 (variable)1580-1610 (strong)
Aromatic C-H3000-3100 (moderate)3000-3100 (strong)

Note: These are typical ranges and the exact positions would depend on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the ether linkage connecting the two aromatic systems allows for extended conjugation, which would likely result in a red-shift (shift to longer wavelengths) of the absorption maxima compared to the individual benzene and pyridine chromophores. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the carboxylic acid group (-COOH), the hydroxyl radical (-OH), and cleavage of the ether bond, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.

Hypothetical Crystallographic Data Table

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pna2₁
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
Volume (V)Volume of the unit cell
ZNumber of molecules per unit cell
Calculated DensityDensity of the crystal
Hydrogen BondingDetails of intermolecular hydrogen bonds
π-π StackingDistances and geometry of aromatic ring interactions

Note: This table illustrates the type of data obtained from an X-ray crystal structure analysis.

Theoretical and Computational Investigations of this compound

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the properties of molecules. Theoretical calculations for this compound would involve:

Geometry Optimization: To find the lowest energy conformation of the molecule, providing predicted bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Calculations: To predict the FT-IR and Raman spectra. These calculated spectra can be compared with experimental data (if available) to aid in peak assignment.

NMR Chemical Shift Calculations: To predict the ¹H and ¹³C NMR chemical shifts, which can be a valuable aid in the interpretation of experimental spectra.

Electronic Property Calculations: To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions (UV-Vis spectra).

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which can predict sites for electrophilic and nucleophilic attack.

These computational studies would provide valuable insights into the structural and electronic properties of this compound, complementing and aiding in the interpretation of experimental spectroscopic data.

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of this compound. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular properties with a high degree of accuracy. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for a wide range of molecular systems. The selection of an appropriate basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results, as it includes diffuse functions and polarization functions to accurately describe the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. For a flexible molecule like this compound, which has a rotatable bond between the ether oxygen and the pyridine ring, conformational analysis is essential to identify the global minimum energy conformer as well as other low-energy isomers.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths in Å) for this compound

BondIllustrative Bond Length (Å)
C-O (ether)1.375
O-C (pyridine)1.360
C=O (carboxyl)1.210
C-O (carboxyl)1.350
O-H (carboxyl)0.970
C-N (pyridine)1.340

Note: The values in this table are illustrative and represent typical bond lengths for similar functional groups as determined by DFT calculations. They are not based on a specific published study of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable.

Theoretical calculations can determine the energies of the HOMO and LUMO, as well as their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring and the ether oxygen, while the LUMO is likely to be distributed over the electron-deficient pyridine ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), and chemical hardness (η = (I-A)/2). These parameters provide quantitative measures of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

ParameterFormulaIllustrative Value (eV)
EHOMO--6.50
ELUMO--1.80
Energy Gap (ΔE)ELUMO - EHOMO4.70
Ionization Potential (I)-EHOMO6.50
Electron Affinity (A)-ELUMO1.80
Electronegativity (χ)(I+A)/24.15
Chemical Hardness (η)(I-A)/22.35

Note: These values are illustrative and represent typical results from DFT calculations on similar aromatic compounds. They are not from a specific study on this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra) and electronic absorption spectra (UV-Visible). The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of the computational model. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical methods.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption wavelengths and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. This analysis helps to understand the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating areas prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. Green regions denote neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the carboxylic acid group and the nitrogen atom of the pyridine ring. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it a likely site for hydrogen bonding. The aromatic rings would show a more neutral potential, with variations depending on the electron-withdrawing or -donating nature of the substituents.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a measure of the second-order NLO response.

Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. In this compound, the benzoic acid moiety can act as an electron-withdrawing group, while the pyridine ring's character can be modulated. The ether linkage provides a bridge for charge transfer between the two aromatic systems.

Computational methods like DFT can be used to calculate the components of the hyperpolarizability tensor. The total hyperpolarizability (βtot) is then determined from these components. A large βtot value suggests that the molecule may exhibit significant NLO activity.

Table 3: Illustrative Calculated Non-Linear Optical Properties for this compound

ParameterIllustrative Value (esu)
Dipole Moment (μ)3.5 D
Mean Polarizability (α)25 x 10-24
First-Order Hyperpolarizability (βtot)15 x 10-30

Note: These values are illustrative and represent typical NLO properties calculated for similar organic molecules. They are not based on a specific study of this compound.

Structure Activity Relationship Sar and Molecular Design Principles for 3 Pyridin 3 Yloxy Benzoic Acid Derivatives

Elucidation of Key Structural Features Influencing Biological Activities

The biological activity of 3-(Pyridin-3-yloxy)benzoic acid and its derivatives is fundamentally dictated by the interplay of its three core structural components: the pyridine (B92270) ring, the benzoic acid moiety, and the ether linkage. The pyridine ring, being aromatic and electron-deficient, often engages in crucial π-π stacking and hydrogen bond interactions with biological targets. nih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a feature critical for molecular recognition and binding affinity. nih.gov

The benzoic acid group provides a vital acidic feature and polarity. nih.gov Its carboxyl group can participate in hydrogen bonding or form salt bridges with basic residues in an enzyme's active site, anchoring the molecule in a specific orientation. The ether linkage, which connects these two aromatic rings, acts as a semi-rigid spacer. Its geometry is crucial for establishing the correct spatial relationship between the pyridine and benzoic acid rings, ensuring they can simultaneously engage their respective binding pockets within a biological target.

Impact of Structural Modifications on Molecular Recognition and Interactions

Modifying the core scaffold of this compound has profound effects on its interaction with biological targets. These modifications can alter the molecule's potency, selectivity, and pharmacokinetic properties.

The specific placement of substituents and heteroatoms is critical. Positional isomerism, such as shifting the ether linkage on the benzoic acid from the 3-position to the 4-position to create 4-(Pyridin-3-yloxy)benzoic acid, can significantly alter biological activity. While direct comparative studies on these exact isomers are not detailed in the available literature, research on analogous compounds, such as substituted biphenyl-3-yl esters used as fatty acid amide hydrolase (FAAH) inhibitors, demonstrates this principle. Studies on these related structures have explored both 3'- and 4'-substituted analogs, indicating that the position of functional groups is a key variable in optimizing activity. escholarship.org

The change in the substitution pattern from meta (in the 3-isomer) to para (in the 4-isomer) alters the vector and distance between the key pharmacophoric elements—the pyridine nitrogen and the carboxylic acid group. This geometric change directly impacts how the molecule fits into a binding site and can lead to a dramatic loss or gain of activity depending on the specific topology of the target protein.

Substituting atoms within the aromatic rings can fine-tune the electronic properties and binding interactions of the molecule. A compelling example is seen in the development of FAAH inhibitors, where replacing a phenyl group with a 3-pyridyl group—a single heteroatom substitution of a carbon for a nitrogen—led to a drastic increase in inhibitory activity. scispace.com This enhancement is attributed to the pyridine nitrogen's ability to form a key hydrogen bond within the enzyme's active site.

The following table, based on data from carbamate (B1207046) inhibitors of FAAH, illustrates the potent effect of incorporating a 3-pyridyl moiety compared to a phenyl group. scispace.com

Compound IDCore Aromatic GroupIC₅₀ (µM) for FAAH Inhibition
Compound A Phenyl> 10
Compound B 3-Pyridyl0.0036
Data derived from analogous ω-heteroarylalkylcarbamate structures to illustrate the principle of heteroatom substitution. scispace.com

Modifications to the chains linking the core components or to substituents on the rings can affect conformational flexibility and interaction with the target. Research on FAAH inhibitors with an alkyl chain demonstrated a clear structure-activity relationship with respect to chain length. scispace.com Varying the chain from four to eight carbons resulted in significant changes in potency, with an optimal length being identified. This suggests the presence of a hydrophobic pocket of a specific size in the enzyme's active site.

The data below, from related FAAH inhibitors, shows how activity changes with the length of an alkyl side chain. scispace.com

Compound IDSide Chain Length (Carbons)IC₅₀ (µM) for FAAH Inhibition
Cmpd 45 4> 0.1
Cmpd 47 5~0.09
Cmpd 49 7~0.09
Cmpd 51 8> 0.1
Data derived from analogous carbamate structures to illustrate the principle of side chain elongation. scispace.com

This highlights that side chain elongation is not merely about increasing lipophilicity; it is about achieving an optimal conformation and fit within the binding site. Excessive length can introduce steric hindrance or unfavorable conformations, reducing activity.

Rational Design Strategies for Targeted Research Modulators

Building on SAR insights, rational design strategies are employed to discover novel modulators with improved properties.

Scaffold hopping is a powerful strategy used to identify novel core structures while retaining the key binding features of a known pharmacophore. escholarship.orgnih.gov For a molecule like this compound, one might replace the entire diaryl ether scaffold with a different framework, such as a pyrazole (B372694) or indole, that maintains the crucial spatial orientation of the hydrogen bond acceptor (the pyridine) and the acidic group (the benzoic acid). rsc.org This can lead to compounds with new intellectual property, different metabolic profiles, or improved selectivity. nih.gov

Bioisosteric replacement is a more subtle modification where an atom or group is exchanged for another with similar physical or chemical properties. nih.govnih.gov A common bioisosteric replacement for the ether linkage (-O-) in diaryl ethers could include a thioether (-S-), a methylene (B1212753) (-CH₂-), a sulfone (-SO₂-), or an amide (-CONH-). nih.gov Each replacement would alter the bond angle, rotational freedom, and hydrogen-bonding capacity of the linker, thereby modulating the compound's biological activity and pharmacokinetic properties. nih.gov For instance, replacing the ether oxygen with a sulfur atom would increase the bond length and alter the angle between the two rings, potentially enabling a better fit in a different target or modifying the compound's metabolic stability.

Fragment-Based Design Approaches for Ligand Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds. This methodology is centered on the principle of screening collections of low-molecular-weight compounds, or "fragments" (typically with a molecular weight of 150 to 300 Da), to identify those that bind with low affinity to a biological target. regulations.govsigmaaldrich.com These initial, weak-binding fragments serve as highly efficient starting points for the development of more potent and selective lead compounds through a process of structure-guided growth or linking. regulations.gov The smaller size and lower complexity of fragments allow for a more thorough sampling of chemical space and often result in higher-quality interactions with the target protein.

The discovery of ligands based on the this compound scaffold can be effectively approached using fragment-based design. In a hypothetical FBDD campaign targeting a specific enzyme, for instance, a library of small, diverse fragments would be screened using biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography to detect weak binding events.

A plausible scenario for the discovery of a this compound derivative could involve the initial identification of two separate fragments binding to adjacent pockets in the target's active site. For example, a screen might identify a simple pyridine-containing fragment, such as 3-hydroxypyridine (B118123), and a separate benzoic acid fragment.

Once these initial fragment hits are identified and their binding modes are confirmed, typically through X-ray crystallography, the process of "fragment linking" can be employed. This involves designing and synthesizing a new, larger molecule that incorporates the key structural features of both fragments, connected by a suitable linker. In the case of this compound, an ether linkage is used to connect the two parent fragments.

The progression from initial low-affinity fragments to a more potent, linked compound is a hallmark of the FBDD process. The initial fragments may exhibit binding affinities in the millimolar (mM) to high micromolar (µM) range. Through successful fragment linking, the resulting larger molecule is expected to have a significantly improved binding affinity, often in the low micromolar or even nanomolar (nM) range, due to the additive nature of the binding energies of the individual fragments.

The following table illustrates a hypothetical progression of such a fragment-linking strategy, leading to a derivative of the this compound scaffold.

Compound NameStructureFragment TypeHypothetical Binding Affinity (K_d)
3-HydroxypyridineFragment 11.2 mM
3-Hydroxybenzoic acidFragment 20.8 mM
This compoundLinked Compound50 µM

This iterative process of identifying initial fragment hits, determining their binding modes, and then chemically linking or growing them provides a rational and efficient pathway to novel and potent ligands. The this compound scaffold is a prime example of a structure that can be derived through such a fragment-based approach, combining the favorable properties of its constituent pyridine and benzoic acid moieties.

Mechanistic Investigations of Biological Activities and Molecular Targets Associated with 3 Pyridin 3 Yloxy Benzoic Acid Scaffolds

Modulation of Intracellular Signaling Pathways

The biological effects of 3-(pyridin-3-yloxy)benzoic acid and its analogs are often a consequence of their ability to modulate critical intracellular signaling pathways.

Research into benzoic acid derivatives has highlighted their potential to interfere with pathways integral to cell survival and proliferation. For example, inhibition of Stat3 (Signal Transducer and Activator of Transcription 3) signaling has been observed with some benzoic acid-based inhibitors. nih.gov The STAT3 pathway is frequently overactive in a variety of cancers and plays a pivotal role in promoting tumor cell proliferation, survival, and angiogenesis. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

As mentioned earlier, the inhibition of HDACs by benzoic acid derivatives can lead to the altered expression of numerous genes. nih.gov This can affect multiple signaling pathways, including those governed by p53, a critical tumor suppressor protein. Acetylation of p53 can enhance its stability and transcriptional activity, leading to cell cycle arrest and apoptosis.

In Vitro Assessment of Biological Effects

The therapeutic potential of the this compound scaffold is further evidenced by its in vitro biological effects, particularly its antiproliferative and antimicrobial activities.

The antiproliferative properties of compounds containing the pyridine (B92270) and benzoic acid moieties have been demonstrated across various cancer cell lines. The mechanisms underlying this activity are often multifactorial.

One key mechanism is the induction of apoptosis, or programmed cell death. Benzoic acid derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases, which are the executive enzymes of apoptosis. nih.gov This can be triggered by the inhibition of survival pathways like STAT3 or through the induction of DNA damage.

Another important mechanism is the induction of cell cycle arrest. By inhibiting key cell cycle regulators like CDKs, pyridine derivatives can halt the progression of cancer cells through the cell cycle, typically at the G1/S or G2/M checkpoints. nih.gov This prevents the cells from dividing and can ultimately lead to their death. Studies on naturally occurring benzoic acid derivatives have shown they can cause cell cycle arrest by inhibiting HDACs. nih.gov

The table below summarizes the in vitro antiproliferative activity of some pyridine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolopyridine Derivative 4HCT-116 (Colon)0.24 nih.gov
Furopyridine Derivative 14HCT-116 (Colon)0.93 nih.gov
Pyridine Derivative 1HCT-116 (Colon)0.57 nih.gov
Benzoic acid-based Stat3 inhibitorU251MG (Glioma)1.0-2.7 nih.gov
Benzoic acid-based Stat3 inhibitorMDA-MB-231 (Breast)3.8-4.5 nih.gov

The antimicrobial potential of pyridine and benzoic acid derivatives has also been a focus of research. The mechanisms of action against microbial pathogens are diverse.

For benzoic acid, a well-established antimicrobial agent, the primary mechanism is dependent on the pH of the environment. In its undissociated form, which is favored at low pH, benzoic acid can passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This disruption of the intracellular pH can inhibit glycolysis and other metabolic processes, leading to microbial stasis or death.

Recent studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov The proposed mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

The table below presents the in vitro antimicrobial activity of some 3-(pyridine-3-yl)-2-oxazolidinone derivatives.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 21bS. aureus (ATCC25923)2 nih.gov
Compound 21dS. aureus (ATCC25923)1 nih.gov
Compound 21eS. aureus (ATCC25923)2 nih.gov
Compound 21fS. aureus (ATCC25923)1 nih.gov
Compound 21bS. pneumoniae (ATCC49619)0.5 nih.gov
Compound 21dS. pneumoniae (ATCC49619)0.25 nih.gov
Compound 21eS. pneumoniae (ATCC49619)0.5 nih.gov
Compound 21fS. pneumoniae (ATCC49619)0.25 nih.gov

Applications of 3 Pyridin 3 Yloxy Benzoic Acid in Materials Science and Chemical Biology

Utilization as a Building Block in Complex Organic Synthesis

As a heterocyclic carboxylic acid, 3-(Pyridin-3-yloxy)benzoic acid is a valuable building block for creating more intricate molecular structures. Its functional groups—the carboxylic acid and the pyridine (B92270) ring—offer multiple reaction sites for synthetic chemists.

Detailed research has demonstrated straightforward methods for its preparation, highlighting its accessibility for further use. For instance, the synthesis of this compound can be achieved with high efficiency through the hydrolysis of its corresponding ethyl ester, ethyl 3-(pyridin-3-yloxy)benzoate, yielding the final product in a reported 89% yield. This straightforward synthesis makes it an attractive starting material.

The primary reactive sites of the molecule lend themselves to a variety of standard organic transformations:

Carboxylic Acid Group: This site can readily undergo esterification or amidation reactions to link with other molecules, including polymers, biomolecules, or other synthetic intermediates.

Pyridine Ring: The nitrogen atom in the pyridine ring can be alkylated or coordinated to metal centers. The ring itself can be subjected to electrophilic substitution, although the pyridinium (B92312) cation formed under acidic conditions is deactivated.

Aromatic Rings: Both the benzene (B151609) and pyridine rings can potentially participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form larger conjugated systems, provided they are appropriately functionalized with leaving groups.

The flexibility of the ether linkage is a key feature, allowing the pyridyl and benzoyl moieties to adopt various conformations, which can be crucial in the synthesis of targeted three-dimensional structures, including pharmacologically active compounds.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs) for Advanced Materials

The bifunctional nature of this compound makes it an excellent candidate for use as an organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylate group can bind to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the pyridine nitrogen provides an additional coordination site. This allows for the formation of extended networks with diverse topologies and properties.

While extensive research has been published on isomers like 3-(pyridin-4-yl)benzoic acid, which form 3D frameworks with new net topologies, the specific use of the 3-pyridyloxy isomer offers unique geometric possibilities. The angled disposition of the ether linkage and the meta-substituted benzoic acid, combined with the pyridyl nitrogen, can direct the assembly of metal ions into non-standard, potentially chiral, framework structures.

Research on related ligands demonstrates that factors such as the choice of metal ion, solvent system, and reaction temperature can influence the final architecture, leading to the formation of 1D chains, 2D layers, or complex 3D interpenetrated networks. For example, studies using a similar achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, resulted in 2D layered structures with sql topology when reacted with Zn(II), Co(II), and Ni(II). The resulting materials often exhibit interesting properties such as photoluminescence or selective gas adsorption.

Table 1: Potential Coordination Modes of this compound in MOFs

Functional Group Metal Ion Interaction Potential Resulting Structure
Carboxylic Acid Forms bonds with metal centers as a carboxylate anion. Acts as a node or a linker, connecting metal clusters.
Pyridine Nitrogen Coordinates to metal ions via its lone pair of electrons. Provides an additional connection point, increasing network dimensionality.
Ether Oxygen Can potentially coordinate to hard metal ions. May influence the angle and flexibility of the linker.

Development of Chemical Probes for Biological Systems Research

Although specific applications of this compound as a chemical probe are not yet widely reported in the literature, its scaffold is well-suited for such development. A chemical probe requires a molecular recognition element and a signaling unit. The pyridine and carboxylic acid moieties of this compound can serve as the recognition element, capable of binding to biological targets like enzymes or receptors through hydrogen bonding and electrostatic interactions.

The core structure could be chemically modified to incorporate a reporter group, such as a fluorophore, to create a fluorescent probe. For instance, the development of a fluorescent probe based on 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) for detecting proteins demonstrates how a benzoic acid-functionalized aromatic system can be used in biosensing. The TBAPy probe operates through a "dissolution-enhanced emission" mechanism, where binding to the target protein suppresses aggregation-caused quenching of its fluorescence.

Similarly, the this compound scaffold could be integrated into larger systems designed for bioimaging or sensing applications. The pyridine group, in particular, is a known motif in various biologically active molecules and can contribute to target specificity.

Scaffold for Supramolecular Assembly and Self-Assembled Materials

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The functional groups on this compound make it an ideal scaffold for directing self-assembly through a variety of well-defined interactions.

The key interactions that can be exploited include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It can form robust dimers with other carboxylic acid molecules or, more significantly, create a strong, charge-assisted O-H···N hydrogen bond with the pyridine nitrogen of a neighboring molecule. This interaction is a common and reliable synthon in crystal engineering.

π-π Stacking: The electron-rich benzene ring and the electron-deficient pyridine ring can engage in favorable π-π stacking interactions, further stabilizing the assembled structure.

Halogen Bonding: If derivatives of the molecule are synthesized to include halogens (e.g., iodine or bromine), the pyridine nitrogen can act as a potent halogen bond acceptor. This provides an additional tool for directing the assembly in a highly controlled and hierarchical manner.

These non-covalent forces can guide the molecules to form predictable one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional architectures. Furthermore, the principle of self-assembly using benzoic acid derivatives has been applied to create functional materials like self-assembled monolayers (SAMs) that can act as inhibitors in area-selective atomic layer deposition (AS-ALD). The ability to form densely packed monolayers is a direct result of the interplay between headgroup chemisorption and intermolecular van der Waals forces.

Future Research Directions and Translational Perspectives for 3 Pyridin 3 Yloxy Benzoic Acid

Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in drug discovery, offering the potential to dramatically accelerate the identification and optimization of new therapeutic agents. researchgate.netijirt.org For 3-(Pyridin-3-yloxy)benzoic acid, AI and ML can be leveraged to design novel analogs with enhanced efficacy, selectivity, and pharmacokinetic profiles.

The predictive power of AI also extends to anticipating the physicochemical and toxicokinetic properties of novel derivatives. nih.gov Web-based platforms and proprietary software can predict properties such as aqueous solubility, blood-brain barrier permeability, and potential for hERG inhibition, allowing for the early-stage filtering of compounds that are likely to fail in later stages of development. nih.govresearchgate.netbiointerfaceresearch.comphcogj.com This in silico screening significantly reduces the time and cost associated with synthesizing and testing new compounds. nih.gov

Table 1: Hypothetical AI/ML-Based Prediction of Physicochemical and ADMET Properties for this compound Analogs

CompoundModificationPredicted LogPPredicted Aqueous Solubility (mg/L)Predicted hERG InhibitionPredicted Carcinogenicity
This compound-2.8150LowNon-carcinogen
Analog AAddition of a hydroxyl group to the benzoic acid ring2.5250LowNon-carcinogen
Analog BReplacement of the pyridine (B92270) nitrogen with carbon3.550MediumPossible carcinogen
Analog CAddition of a fluorine atom to the pyridine ring3.0120LowNon-carcinogen

This table is for illustrative purposes only. The data is hypothetical and generated to demonstrate the potential application of AI/ML in predicting the properties of novel compounds based on the this compound scaffold.

Exploration of Novel Biological Targets for Scaffold-Based Modulators

The this compound scaffold, characterized by its diaryl ether core, is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.netnih.govacs.org While initial research may have focused on a specific target, future investigations should aim to explore the broader polypharmacology of this scaffold. cam.ac.uk The unique physicochemical properties and conformational flexibility of the diaryl ether motif allow for its derivatives to be developed as anticancer, anti-inflammatory, antiviral, and antibacterial agents. researchgate.netnih.govacs.org

Machine learning algorithms can play a crucial role in identifying potential new targets. cam.ac.uknih.gov By analyzing the interaction profiles of structurally similar compounds across large biological databases, these models can generate hypotheses about novel protein targets for this compound and its derivatives. mdpi.com This in silico target prediction can be followed by experimental validation through techniques like chemical proteomics and genetically manipulated cell lines. cam.ac.uk

A particularly promising area for exploration is the field of protein kinases. The human genome contains 518 protein kinases, many of which are implicated in diseases like cancer, making them attractive drug targets. nih.govresearchgate.net The diaryl ether scaffold is a common feature in many kinase inhibitors. Future research could involve screening a library of this compound derivatives against a panel of kinases to identify novel inhibitory activities.

Table 2: Hypothetical Biological Target Profile for this compound

Target ClassSpecific TargetPredicted ActivityConfidence Level
KinasesEpidermal Growth Factor Receptor (EGFR)InhibitorHigh
KinasesVascular Endothelial Growth Factor Receptor (VEGFR)InhibitorMedium
G Protein-Coupled Receptors (GPCRs)Angiotensin II Receptor Type 1AntagonistLow
EnzymesCyclooxygenase-2 (COX-2)InhibitorMedium

This table is for illustrative purposes only. The data is hypothetical and based on the known activities of the diaryl ether scaffold.

Development of Sustainable Synthesis Approaches for Pyridine-Benzoic Acid Derivatives

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve efficiency. biosynce.com Future research on this compound should focus on developing sustainable and environmentally friendly synthetic routes. acs.orgresearchgate.netnih.gov

Traditional methods for synthesizing diaryl ethers and pyridine derivatives can involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Green chemistry approaches aim to mitigate these issues through strategies such as:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. acs.orgnih.gov

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. biosynce.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. biosynce.com

One-pot multicomponent reactions: Combining multiple reaction steps into a single procedure to reduce waste and improve atom economy. acs.orgresearchgate.netnih.gov

Table 3: Comparison of Traditional vs. Hypothetical Green Synthesis of a this compound Analog

ParameterTraditional SynthesisGreen Synthesis (Hypothetical)
SolventDimethylformamide (DMF)Ethanol/Water
Reaction Time24 hours2 hours (Microwave-assisted)
Yield75%90%
Atom EconomyLowHigh
Environmental ImpactHighLow

This table is for illustrative purposes only and presents a hypothetical comparison to highlight the potential benefits of green chemistry approaches.

Advanced High-Throughput Screening and Lead Optimization Research Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target. nih.govresearchgate.netdrugdiscoverytrends.com For this compound, HTS can be employed to screen a library of its derivatives to identify "hits" with desired biological activity. researchgate.net The development of miniaturized, homogeneous, fluorescence-based assays has significantly increased the throughput and reduced the cost of HTS campaigns. nih.govdanaher.com

Once initial hits are identified, the process of lead optimization begins. This iterative cycle involves designing, synthesizing, and testing new analogs to improve potency, selectivity, and ADMET properties. patsnap.comdanaher.comnih.govnih.govrsc.org Computational tools are indispensable in this phase, with techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling guiding the structural modifications. patsnap.com

Table 4: Hypothetical High-Throughput Screening Cascade for Kinase Inhibitor Discovery

AssayPurposeCompound ConcentrationHit Criteria
Primary Screen (Single-point)Initial identification of active compounds10 µM>50% inhibition
Dose-Response AssayDetermine the potency (IC50) of hits0.01 - 100 µMIC50 < 1 µM
Kinase Selectivity PanelAssess selectivity against a panel of related kinases1 µM>10-fold selectivity for primary target
Cell-based AssayConfirm activity in a cellular context0.1 - 50 µMEC50 < 5 µM

This table provides a hypothetical example of a screening cascade that could be used to identify and optimize kinase inhibitors based on the this compound scaffold.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Report EC50_{50}/IC50_{50} values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and correct for multiple testing (e.g., Bonferroni method) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.